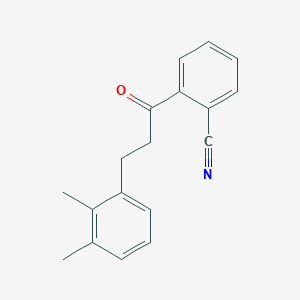

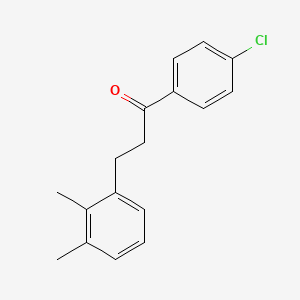

2-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone

Overview

Description

Synthesis Analysis

The synthesis of benzophenone derivatives is a topic of interest due to their potential applications in various fields. For instance, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives involves direct acylation reactions, which could be analogous to the synthesis of 2-Cyano-4'-(1,3-dioxolan-2-yl)benzophenone . Additionally, the synthesis of 1,2,3-triazole-benzophenone derivatives through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction indicates the versatility of benzophenone chemistry and the potential for various functional groups to be introduced into the benzophenone framework .

Molecular Structure Analysis

The molecular structure of benzophenone derivatives can be complex, as indicated by the single-crystal X-ray diffraction analysis of 1-(4-chlorophenyl)-2-cyano-3-amino-3a-hydroxy-3a,3b,6,7-tetrahydro-benzo[4,5]indene . This compound exhibits a five-membered ring with an envelop conformation and a six-membered ring with a half-chair conformation. Such detailed structural information is crucial for understanding the reactivity and interactions of the compound, which could be relevant for this compound.

Chemical Reactions Analysis

Benzophenone derivatives can undergo various chemical reactions. The colorimetric sensing behavior of certain benzamide derivatives for fluoride anions, due to a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism, is an example of the reactivity of these compounds . This suggests that this compound could also participate in specific chemical reactions that are sensitive to environmental changes.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are influenced by their molecular structure. For example, the solid-state properties of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were studied using X-ray single crystallography . The photoprotective, antioxidant, and anticancer activities of 1,2,3-triazole-benzophenone derivatives also highlight the importance of understanding the physical and chemical properties of these compounds . These properties are essential for their potential applications in sun protection and as therapeutic agents.

Scientific Research Applications

Synthesis of Monoprotected 1,4-Diketones 2-Cyano-4'-(1,3-dioxolan-2-yl)benzophenone derivatives are employed in the synthesis of monoprotected 1,4-diketones through photoinduced alkylation of enones. This method provides a viable alternative for the synthesis of 1,4-diketones via radicals, especially when traditional thermal initiation gives low yield. The process involves photosensitized hydrogen abstraction, where 2-alkyl-1,3-dioxolanes react with triplet benzophenone, yielding corresponding 1,3-dioxolan-2-yl radicals which are trapped by α,β-unsaturated ketones (Mosca, Fagnoni, Mella, & Albini, 2001).

Fungicidal Activities 1,3-dioxolane derivatives synthesized from benzophenones exhibit notable fungicidal activities. The process involves ketalization of benzophenones, followed by alkylation of sodium salts of imidazole or 1,2,4-triazole, creating compounds with significant fungicidal properties (Talismanov & Popkov, 2007).

Polymer Applications Certain polymethacrylates with a 1,3-dioxolane ring, derived from this compound derivatives, demonstrate specific thermal behavior. These polymers undergo thermal degradation producing monomers and other volatile products. The degradation process and mechanism, along with the characterization of these polymers, have been studied in detail, providing insights into the stability and applications of these polymers in various industrial processes (Ilter, Coskun, Erol, Ünal, & Ahmedzade, 2002).

Antioxidant and Antiproliferative Activities The derivatives of benzophenones, including this compound, have been studied for their biological activities such as antioxidant, anticancer, and photoprotective effects. The synthesized derivatives exhibit considerable in vitro antioxidant effects and cytotoxicity against specific cancer cell lines. This research highlights the potential of these compounds in the development of therapeutic agents for cancer treatment and protection against oxidative stress (Dias et al., 2021).

properties

IUPAC Name |

2-[4-(1,3-dioxolan-2-yl)benzoyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c18-11-14-3-1-2-4-15(14)16(19)12-5-7-13(8-6-12)17-20-9-10-21-17/h1-8,17H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOGOHJLAHXTSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645101 | |

| Record name | 2-[4-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898759-92-7 | |

| Record name | 2-[4-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.